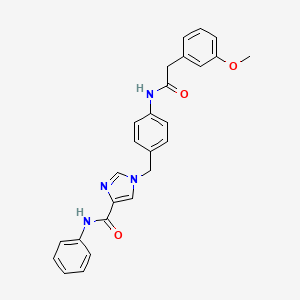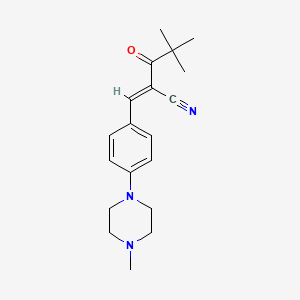
1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, also known as MI-2, is a small molecule inhibitor that is used to target the MALT1 protein. MALT1 is a protease that is involved in the activation of the NF-κB signaling pathway, which is a key regulator of immune responses. MI-2 has been shown to be effective in inhibiting MALT1 activity, making it a potential therapeutic agent for a range of diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of imidazole derivatives, including compounds structurally related to "1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide," are pivotal in developing new chemical entities with potential therapeutic applications. These compounds are often synthesized through multi-step organic reactions, involving key intermediates like acetamides and benzimidazoles, followed by rigorous characterization using spectroscopic methods such as NMR, IR, and mass spectrometry to elucidate their structures (Bhaskar et al., 2019).
Biological Activities
Research into the biological activities of imidazole derivatives, including antimicrobial, antiviral, and anti-inflammatory properties, is extensive. These compounds have shown promise in various assays, indicating their potential as lead compounds for further drug development. For instance, derivatives have been evaluated for their antimicrobial efficacy against a range of bacterial and fungal pathogens, showcasing significant inhibitory activities that could pave the way for new treatments for infectious diseases (Incerti et al., 2017).
Anticancer Potential
The exploration of imidazole derivatives in cancer research has revealed their potential as cytotoxic agents against various cancer cell lines. The synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, structurally related to imidazole derivatives, has demonstrated significant anti-inflammatory and analgesic activities, alongside promising results in cyclooxygenase inhibition assays, indicating their potential in cancer therapy (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have identified compounds with significant anticonvulsant activities. These findings highlight the potential of imidazole derivatives in the development of new therapeutic agents for the management of seizure disorders (Aktürk et al., 2002).
Molecular Docking and Computational Studies
Molecular docking and computational studies on imidazole derivatives have provided insights into their interactions with biological targets, elucidating mechanisms of action and guiding the optimization of these compounds for enhanced biological activities. Such studies are crucial in the rational design of imidazole-based therapeutics (Al-Ostoot et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-33-23-9-5-6-20(14-23)15-25(31)28-22-12-10-19(11-13-22)16-30-17-24(27-18-30)26(32)29-21-7-3-2-4-8-21/h2-14,17-18H,15-16H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFPZGKLXRZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)
![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)


![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)
![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)

![4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2722614.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)